3-Phenyl-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
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Overview
Description
3-Phenyl-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex heterocyclic compound that incorporates multiple functional groups, including a pyridazine ring, a thienyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Thienyl Group Introduction: The thienyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a thienyl boronic acid with a halogenated precursor in the presence of a palladium catalyst.
Pyridazine Ring Formation: The pyridazine ring can be formed through the condensation of hydrazine derivatives with diketones or their equivalents under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxadiazole ring or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridazine or thienyl rings, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, under reflux or microwave-assisted conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and various substituted pyridazine or thienyl derivatives.
Scientific Research Applications
3-Phenyl-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: Affecting signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-6-(methylthio)pyridazine: Lacks the oxadiazole and thienyl groups, potentially resulting in different chemical and biological properties.
6-(2-Thienyl)pyridazine: Contains the thienyl group but lacks the oxadiazole moiety, which may affect its reactivity and applications.
3-Phenyl-6-(oxadiazolyl)pyridazine: Contains the oxadiazole group but lacks the thienyl group, influencing its overall properties.
Uniqueness
3-Phenyl-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the oxadiazole and thienyl groups, along with the pyridazine ring, makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c1-2-5-12(6-3-1)13-8-9-16(20-19-13)24-11-15-18-17(21-22-15)14-7-4-10-23-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENGCHOGHBDTMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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